

VUF10497: A Deep Dive into its Histamine Receptor Selectivity Profile

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Compound of Interest		
Compound Name:	VUF10497	
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This technical guide provides a comprehensive analysis of the selectivity profile of **VUF10497**, a notable quinazoline derivative, against the four subtypes of histamine receptors: H1R, H2R, H3R, and H4R. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histamine receptor pharmacology and the development of novel therapeutics.

Executive Summary

VUF10497 has been identified as a potent inverse agonist of the human histamine H4 receptor (hH4R). This guide synthesizes available data on its binding affinity and functional activity across all four histamine receptor subtypes, presenting a clear selectivity profile. Detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, signaling pathways for each histamine receptor subtype are visualized to provide a contextual understanding of **VUF10497**'s mechanism of action.

VUF10497 Selectivity Profile

The selectivity of **VUF10497** has been primarily characterized through radioligand binding assays, which measure the affinity of the compound for the receptor. The available data indicates a high affinity for the histamine H4 receptor, with significantly lower affinity for the other three subtypes.



Binding Affinity

The binding affinity of **VUF10497** for the human histamine receptors is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor	VUF10497 pKi
hH1R	< 5.0
hH2R	< 5.0
hH3R	< 5.0
hH4R	7.57[1]

Table 1: Binding affinities (pKi) of VUF10497 for human histamine receptor subtypes.

As the data demonstrates, **VUF10497** exhibits a pronounced selectivity for the hH4R.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of **VUF10497** at histamine receptors.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of **VUF10497** at human histamine H1, H2, H3, and H4 receptors.

Materials:

- Membrane preparations from Sf9 cells stably expressing the respective human histamine receptor.
- Radioligands: [³H]mepyramine for hH1R, [³H]tiotidine for hH2R, [³H]Nα-methylhistamine for hH3R, and [³H]histamine for hH4R.



- VUF10497 (test compound).
- Non-specific binding inhibitors: Mianserin (for hH1R), Cimetidine (for hH2R), Thioperamide (for hH3R), and unlabeled histamine (for hH4R).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of VUF10497 in the assay buffer.
- Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at 25°C).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 value (the concentration of VUF10497 that inhibits 50% of the specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as -log(Ki).

Functional Assays (Inverse Agonism)

Functional assays are employed to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For **VUF10497**, its characterization as an inverse agonist at the hH4R was determined using a [35S]GTPyS binding assay.



Objective: To assess the functional activity of **VUF10497** at the human histamine H4 receptor.

Materials:

- Membrane preparations from Sf9 cells expressing hH4R.
- [35S]GTPyS.
- GDP.
- VUF10497 (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

- Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
- Incubation: Add varying concentrations of **VUF10497** and a fixed concentration of [35S]GTPyS to the membrane preparation.
- Reaction: Allow the binding reaction to proceed (typically 30-60 minutes at 30°C).
- Termination and Measurement:
 - Filtration Method: Terminate the reaction by rapid filtration and measure the radioactivity retained on the filters.
 - SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [35S]GTPyS to the scintillant in the beads results in a measurable light signal.
- Data Analysis: An inverse agonist will decrease the basal [35S]GTPγS binding. The potency (EC50) and efficacy (Emax) of the inverse agonistic effect are determined from concentration-response curves.

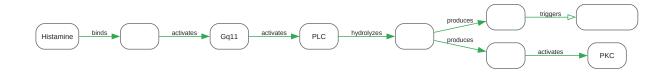


Signaling Pathways

Understanding the signaling pathways of the different histamine receptors is crucial for interpreting the functional consequences of ligand binding.

Histamine H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 proteins.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]



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Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins.[4][5] Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[5][6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.[5]



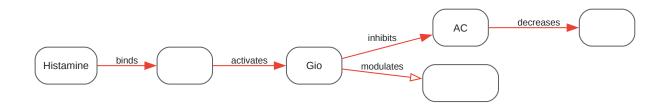
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Histamine H2 Receptor Signaling Pathway.

Histamine H3 Receptor Signaling



The H3 receptor couples to Gi/o proteins.[7][8] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8] The βy subunits of the G-protein can also modulate other effectors, such as ion channels.[8]

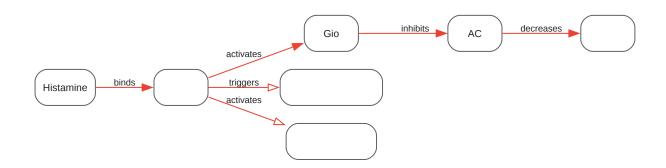


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Histamine H3 Receptor Signaling Pathway.

Histamine H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] H4R activation has also been shown to mobilize intracellular calcium and activate MAPK pathways.[9][10]



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Histamine H4 Receptor Signaling Pathway.

Conclusion

VUF10497 is a potent and selective inverse agonist for the human histamine H4 receptor. Its distinct selectivity profile, coupled with a deeper understanding of the divergent signaling pathways of the four histamine receptor subtypes, provides a valuable pharmacological tool for



investigating the physiological and pathophysiological roles of the H4 receptor. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area of pharmacology.

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